N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine” is a complex organic compound that features multiple functional groups, including a pyridine ring, an oxolane ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine” can be approached through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, can be alkylated using a suitable alkylating agent to introduce the methyl group at the 2-position.
Synthesis of the Imidazole Derivative: The imidazole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol and an acid catalyst.
Coupling Reactions: The final compound can be assembled through a series of coupling reactions, including N-alkylation and sulfonylation, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazole rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or sulfoxides.
Reduction: Reduction can yield sulfides or amines.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a probe for investigating enzyme activity.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine” would depend on its specific target. Potential molecular targets include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1-[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-4-11-28(25,26)20-22-12-17(24(20)14-18-8-6-10-27-18)13-23(3)15-19-16(2)7-5-9-21-19/h5,7,9,12,18H,4,6,8,10-11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMBCZVXBFPINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN(C)CC3=C(C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.